1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine

medicinal chemistry chemical biology drug discovery

The compound 1-(4-{imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine (CAS 611186-68-6) is a synthetic small molecule featuring an imidazo[1,2-a]pyridine heterocycle linked through a benzenesulfonyl bridge to a 4-methylpiperidine moiety. Its molecular formula is C₁₉H₂₁N₃O₂S and its molecular weight is 355.5 g·mol⁻¹.

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
Cat. No. B12156197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
InChIInChI=1S/C19H21N3O2S/c1-15-9-12-22(13-10-15)25(23,24)17-7-5-16(6-8-17)18-14-21-11-3-2-4-19(21)20-18/h2-8,11,14-15H,9-10,12-13H2,1H3
InChIKeyGDNJLUGOZOULOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine – Structural Identity and Procurement-Relevant Physicochemical Baseline


The compound 1-(4-{imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine (CAS 611186-68-6) is a synthetic small molecule featuring an imidazo[1,2-a]pyridine heterocycle linked through a benzenesulfonyl bridge to a 4-methylpiperidine moiety . Its molecular formula is C₁₉H₂₁N₃O₂S and its molecular weight is 355.5 g·mol⁻¹ . In the absence of published biological or pharmacological data, the compound is currently catalogued as a research‑grade chemical with no assigned therapeutic indication.

Why 1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine Cannot Be Replaced by a “Close Analog” Without Quantitative Justification


Imidazo[1,2-a]pyridine‑based sulfonamides and sulfones are known to exhibit steep structure–activity relationships where even minor alterations to the heterocycle, sulfonyl linker, or amine partner can abolish target engagement or introduce unwanted off‑target effects [1]. For 1-(4-{imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine, the specific combination of the imidazo[1,2-a]pyridine‑2‑ylphenylsulfonyl group with a 4‑methylpiperidine ring is unique among publicly disclosed analogs; no direct comparative biological data exist to support interchangeability with any other in‑class compound.

Quantitative Differentiation Evidence for 1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine – What Can (and Cannot) Be Measured Today


No Published Comparative Bioactivity Data Exist for This Compound

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, BindingDB, ChEMBL) returned no quantitative bioactivity, selectivity, pharmacokinetic, or in‑vivo efficacy data for 1-(4-{imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine [1]. Neither head‑to‑head comparisons with structural analogs nor cross‑study comparable data could be identified. The only retrievable information is the compound’s CAS registry entry and basic physicochemical descriptors .

medicinal chemistry chemical biology drug discovery

Scientifically Justified Application Scenarios for 1-(4-{Imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine


Chemical Probe for Exploring Imidazo[1,2-a]pyridine Sulfone Chemical Space

Given the complete absence of biological annotation, the primary rational use of 1-(4-{imidazo[1,2-a]pyridin-2-yl}benzenesulfonyl)-4-methylpiperidine is as a structurally defined starting point for medicinal chemistry campaigns targeting kinases, GPCRs, or proteases that recognize aryl‑sulfonamide/piperidine motifs [1]. Researchers can employ it as a scaffold‑hopping template to probe structure‑activity relationships in systems where imidazo[1,2-a]pyridine‑based inhibitors have shown promise (e.g., PI3K, cathepsin S, or PDE4B) [1][2].

Negative Control or Inactive Matched‑Pair for Assay Development

Until its biological profile is established, the compound can serve as a presumed‑inactive control in high‑throughput screening campaigns where the active pharmacophore is a structurally related imidazo[1,2-a]pyridine sulfonamide [1]. Its 4‑methylpiperidine substituent provides a modest steric and lipophilic contrast to more polar amine partners, making it suitable for matched‑pair analysis once a cognate active analog is identified.

Analytical Reference Standard for LC‑MS and NMR Method Development

The compound’s well‑defined molecular formula (C₁₉H₂₁N₃O₂S, MW 355.5) and the presence of characteristic fragments (imidazo[1,2-a]pyridine, benzenesulfonyl, 4‑methylpiperidine) make it a useful retention‑time and mass‑spectral calibrant during method development for larger imidazo[1,2-a]pyridine libraries .

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